molecular formula C22H17ClN2O2 B11465261 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide

Cat. No.: B11465261
M. Wt: 376.8 g/mol
InChI Key: SNWWTGCHNYKVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide: is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. Common catalysts used in these reactions include BF3·Et2O and various metal catalysts . The reaction is usually carried out in solvents like 1,4-dioxane at reflux temperatures to achieve good yields .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol
  • 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol
  • 2-phenyl benzoxazole sulfonamide
  • 2-piperidine-benzoxazole sulfonamides

Uniqueness

What sets N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide apart from similar compounds is its unique combination of a benzoxazole ring with chlorophenyl and ethylbenzamide groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide

InChI

InChI=1S/C22H17ClN2O2/c1-2-14-7-9-15(10-8-14)21(26)24-19-13-16(11-12-17(19)23)22-25-18-5-3-4-6-20(18)27-22/h3-13H,2H2,1H3,(H,24,26)

InChI Key

SNWWTGCHNYKVCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.